molecular formula C20H15N3O4 B1649593 5-(4-hydroxy-3-methoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1021083-29-3

5-(4-hydroxy-3-methoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

货号: B1649593
CAS 编号: 1021083-29-3
分子量: 361.3
InChI 键: WOQKRGFQTFXIPQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(4-hydroxy-3-methoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a useful research compound. Its molecular formula is C20H15N3O4 and its molecular weight is 361.3. The purity is usually 95%.
BenchChem offers high-quality 5-(4-hydroxy-3-methoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-hydroxy-3-methoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

5-(4-hydroxy-3-methoxyphenyl)-2-phenyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4/c1-27-16-9-12(7-8-15(16)24)14-10-13(20(25)26)17-19(21-14)23-18(22-17)11-5-3-2-4-6-11/h2-10,24H,1H3,(H,25,26)(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQKRGFQTFXIPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NC3=C(C(=C2)C(=O)O)NC(=N3)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501131738
Record name 5-(4-Hydroxy-3-methoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501131738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021083-29-3
Record name 5-(4-Hydroxy-3-methoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1021083-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Hydroxy-3-methoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501131738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

生物活性

The compound 5-(4-hydroxy-3-methoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is part of the imidazo[4,5-b]pyridine class, which has been associated with various biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H17N3O3
  • Molecular Weight : 331.36 g/mol
  • IUPAC Name : 5-(4-hydroxy-3-methoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

The compound features a complex structure that includes an imidazo[4,5-b]pyridine core substituted with a hydroxy and methoxy phenyl group, which contributes to its potential biological activities.

Anticancer Activity

Research indicates that compounds within the imidazo[4,5-b]pyridine class exhibit significant anticancer properties. Notably:

  • Inhibition of Cancer Cell Proliferation : The compound has shown potent antiproliferative effects against various cancer cell lines. For instance, in studies involving human acute myeloid leukemia (AML) cells (MV4-11), it demonstrated a growth inhibition concentration (GI50) of approximately 0.299 µM, indicating strong efficacy in targeting these malignancies .

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell proliferation and survival:

  • Aurora Kinase Inhibition : The compound selectively inhibits Aurora-A and FLT3 kinases, which are crucial for cell cycle regulation and are often overexpressed in cancer cells. The IC50 for FLT3 inhibition was reported at 0.162 µM . This inhibition leads to disrupted cell division and promotes apoptosis in cancerous cells.

Table 1: Summary of Biological Activities

Activity TypeTarget Cell LineIC50/ GI50 ValueReference
AntiproliferativeMV4-11 (AML)GI50 = 0.299 µM
FLT3 InhibitionIn vitroIC50 = 0.162 µM
General AnticancerVarious Cancer LinesVariable (up to 6.76 µg/mL)

准备方法

Core Formation of the Imidazo[4,5-b]Pyridine Skeleton

The imidazo[4,5-b]pyridine core is typically synthesized via cyclization reactions. A widely employed method involves Pd-catalyzed heteroannulation between 2-aminopyridine derivatives and alkynes. For example, 5-chloro-3-iodo-2-aminopyridine reacts with terminal alkynes in the presence of Pd(PPh₃)₂Cl₂ and DABCO to form the azaindole ring. This step is critical for establishing the bicyclic framework, with yields exceeding 60% under optimized conditions.

Key Reaction Conditions :

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)
  • Base: DABCO (1.5 equiv)
  • Solvent: Ethanol or 2-propanol
  • Temperature: 80°C for 20–24 hours

Functionalization at Position 5: 4-Hydroxy-3-Methoxyphenyl Group

The 5-position is functionalized via nucleophilic aromatic substitution or cross-coupling. A protected 4-hydroxy-3-methoxyphenyl moiety (e.g., TBS-protected boronic acid) is coupled using Suzuki conditions. For example, 28b () was synthesized by reacting a nitro-substituted intermediate with 1,3-dimethylpyrazole-4-carbaldehyde under Na₂S₂O₄ reduction, yielding 23–37%.

Protection Strategy :

  • Hydroxyl Protection : tert-Butyldimethylsilyl (TBS) ether.
  • Deprotection : Tetrabutylammonium fluoride (TBAF) in THF.

Protecting Group Management

Protective groups are essential for managing reactivity:

Functional Group Protecting Group Conditions for Removal
4-Hydroxyl TBS ether TBAF in THF
Amine Boc TFA in CH₂Cl₂

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors and automated purification. For example, 21c () was purified via silica gel chromatography followed by trituration, achieving >95% purity.

Challenges and Optimization

  • Regioselectivity : Pd catalysts with bulky ligands (e.g., SPhos) improve selectivity during cross-coupling.
  • Yield Improvement : Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 24 hours).

常见问题

Basic: What are the common synthetic routes for preparing 5-(4-hydroxy-3-methoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid?

Methodological Answer:
The synthesis typically involves condensation reactions between substituted pyridine derivatives and aromatic aldehydes. For example, a related imidazo[4,5-b]pyridine derivative (7-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine) was synthesized using 5-bromopyridine-2,3-diamine and benzaldehyde under phase-transfer catalysis (solid-liquid) with p-toluenesulfonic acid as a catalyst in dimethylformamide (DMF). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product . For the target compound, analogous steps with 4-hydroxy-3-methoxyphenyl and carboxylic acid moieties would require protection/deprotection strategies (e.g., tert-butyloxycarbonyl for amines, methyl esters for acids) to prevent side reactions.

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substituent positions and aromatic proton environments.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns.
  • Infrared (IR) Spectroscopy: Identification of functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
  • X-ray Crystallography: For unambiguous structural confirmation. SHELXL (via SHELX suite) is widely used for refinement, requiring high-quality single crystals and data collected at low temperature (e.g., 100 K) to minimize thermal motion artifacts .

Advanced: How can computational modeling predict the electronic properties of this compound?

Methodological Answer:
Quantum mechanical models like AM1 (Austin Model 1) or density functional theory (DFT) are suitable for calculating electronic properties (e.g., HOMO-LUMO gaps, dipole moments). AM1, parameterized for C, H, O, and N, provides a balance between accuracy and computational cost for initial screening. For higher precision, DFT methods (B3LYP/6-311+G(d,p)) can model π-π stacking interactions in the aromatic system and hydrogen-bonding potential of the hydroxyl and carboxylic acid groups. Validation against experimental UV-Vis or electrochemical data is critical .

Advanced: How should researchers resolve contradictions in bioactivity data across different assays?

Methodological Answer:
Contradictions may arise from assay conditions (e.g., pH, solvent, cell line variability). To address this:

  • Standardize Assay Protocols: Use consistent buffer systems (e.g., PBS at pH 7.4) and solvent controls (≤1% DMSO).
  • Dose-Response Curves: Perform triplicate experiments with positive/negative controls (e.g., doxorubicin for cytotoxicity).
  • Statistical Analysis: Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance.
  • Mechanistic Studies: Use knock-out models (e.g., CRISPR/Cas9) to confirm target specificity. Refer to environmental impact frameworks (e.g., INCHEMBIOL project) for cross-disciplinary validation .

Basic: What stability considerations are essential for storing this compound?

Methodological Answer:
The compound’s stability depends on:

  • pH Sensitivity: The carboxylic acid group may degrade under strong acidic/basic conditions. Store in neutral buffers.
  • Light/Temperature: Protect from UV light and store at –20°C in amber vials.
  • Moisture: Lyophilize and store in a desiccator to prevent hydrolysis. Monitor stability via HPLC every 6 months, using a C18 column (gradient: 0.1% formic acid in water/acetonitrile) .

Advanced: How can crystallographic data discrepancies (e.g., disorder, twinning) be addressed?

Methodological Answer:
For disordered regions:

  • Refinement Tools: Use SHELXL’s PART and SIMU instructions to model anisotropic displacement parameters.
  • Twinning: Apply TWIN/BASF commands in SHELXL for twinned data. Validate with R1/residual density maps.
  • Cross-Validation: Compare with spectroscopic data (e.g., NMR coupling constants) to confirm molecular geometry .

Advanced: What methodologies identify metabolites of this compound in biological systems?

Methodological Answer:

  • In Vitro Models: Incubate with liver microsomes (human/rat) and NADPH cofactor. Quench reactions with acetonitrile and analyze via LC-HRMS.
  • Data Processing: Use software (e.g., Compound Discoverer) to detect phase I/II metabolites (oxidation, glucuronidation).
  • Structural Elucidation: Compare fragmentation patterns with synthetic standards and apply QSAR models to predict reactive sites .

Advanced: How can structure-activity relationships (SAR) guide analog design?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., methoxy → ethoxy, phenyl → pyridyl) and test bioactivity.
  • Computational Docking: Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases).
  • Pharmacophore Mapping: Identify critical hydrogen-bond donors/acceptors (e.g., hydroxyl and carboxylic acid groups) using MOE software. Validate with mutagenesis studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-hydroxy-3-methoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
Reactant of Route 2
5-(4-hydroxy-3-methoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。